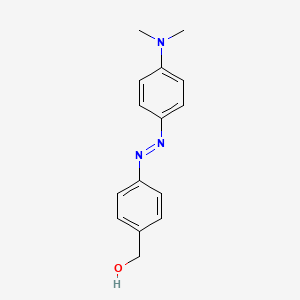
4-((4-(Dimethylamino)phenyl)azo)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-[(p-Dimethylaminophenyl)azo]benzyl alcohol: is an organic compound with the molecular formula C15H17N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a dimethylamino group and the other a benzyl alcohol group. This compound is notable for its vibrant color and is often used in dye chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol typically involves the diazotization of p-dimethylaniline followed by coupling with benzyl alcohol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods: In industrial settings, the production of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is scaled up by optimizing the reaction conditions to maximize yield and purity. This involves precise control over the concentration of reactants, temperature, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is widely used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for applications in textile and ink industries .
Biology and Medicine: In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. It is also explored for its potential use in photodynamic therapy, where its light-absorbing properties can be harnessed to target and destroy cancer cells .
Industry: Beyond its use in dyes, p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is employed in the production of colored plastics and coatings.
Mecanismo De Acción
The mechanism of action of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol primarily involves its interaction with light. The azo group can undergo reversible photoisomerization, switching between trans and cis forms upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .
Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, leading to changes in cell behavior. The exact molecular targets and pathways are still under investigation, but its ability to generate reactive oxygen species upon light activation is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Azobenzene: Similar in structure but lacks the dimethylamino and benzyl alcohol groups.
p-Dimethylaminoazobenzene: Similar but lacks the benzyl alcohol group.
Methyl yellow: Another azo dye with a similar structure but different substituents.
Uniqueness: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is unique due to the presence of both the dimethylamino group and the benzyl alcohol group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it versatile for various applications .
Propiedades
Número CAS |
20854-35-7 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol |
InChI |
InChI=1S/C15H17N3O/c1-18(2)15-9-7-14(8-10-15)17-16-13-5-3-12(11-19)4-6-13/h3-10,19H,11H2,1-2H3 |
Clave InChI |
WUMZFIZAWKBRHG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















